molecular formula C23H20N6O4 B3201111 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide CAS No. 1019101-92-8

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide

Numéro de catalogue: B3201111
Numéro CAS: 1019101-92-8
Poids moléculaire: 444.4 g/mol
Clé InChI: TVFXRXCRAPJDBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide is a pyrimidinone derivative featuring a hybrid heterocyclic scaffold. Its structure integrates a pyrazolyl substituent at the pyrimidinone C2 position, a phenyl group at C4, and an acetamide moiety linked to a para-nitrophenyl group.

Propriétés

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O4/c1-15-12-16(2)28(26-15)23-25-20(17-6-4-3-5-7-17)13-22(31)27(23)14-21(30)24-18-8-10-19(11-9-18)29(32)33/h3-13H,14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFXRXCRAPJDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole and pyrimidine derivatives. The key steps include:

  • Formation of the Pyrazole Ring : The initial step often involves the condensation of 3,5-dimethylpyrazole with appropriate carbonyl compounds.
  • Pyrimidine Derivative Formation : Subsequent reactions lead to the formation of the 1,6-dihydropyrimidine framework.
  • Acetamide Functionalization : The final step includes the introduction of the acetamide group, which is critical for enhancing biological activity.

Biological Activity

The biological activity of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide has been evaluated in various studies.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of dihydropyrimidines have shown cytotoxic effects against several human cancer cell lines, including:

CompoundCell LineIC50 (μM)
Compound AHCT116 (colon carcinoma)6.2
Compound BT47D (breast cancer)27.3
Compound CA549 (lung cancer)43.4

These findings suggest that the target compound may also possess similar anticancer properties due to its structural analogies with known active compounds .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been investigated through various assays. It has shown effectiveness against a range of pathogenic bacteria, indicating a promising role in treating infections:

PathogenActivity
Staphylococcus aureusActive
Escherichia coliModerate
Pseudomonas aeruginosaInactive

These results highlight the need for further exploration into its mechanism of action and efficacy in clinical settings .

Anti-inflammatory Properties

Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The target compound's structure suggests it may interact similarly, potentially providing relief in inflammatory conditions such as arthritis and other chronic diseases .

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide:

  • Study on Anticancer Efficacy : In vitro studies demonstrated that a derivative exhibited selective cytotoxicity against breast and colon cancer cells while sparing normal cells.
  • Antimicrobial Screening : A series of derivatives were tested against common pathogens; results indicated a spectrum of activity with some derivatives outperforming standard antibiotics.
  • Inflammation Models : Animal models showed that administration of similar compounds resulted in reduced inflammation markers and improved clinical scores in induced arthritis models.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The compound shares structural homology with derivatives reported in recent literature. For instance, 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide () differs in two key aspects:

Pyrimidinone Substitution: The target compound has a phenyl group at C4, while the analogue features 5-ethyl and 4-methyl groups, altering steric bulk and lipophilicity.

Acetamide Substituent : The target’s 4-nitrophenyl group contrasts with the analogue’s 4-trifluoromethylphenyl , impacting electron-withdrawing effects and hydrogen-bonding capacity .

Functional Group Impact on Properties

Property Target Compound Trifluoromethyl Analogue ()
Electron-Withdrawing Group Nitro (-NO₂; strong σ acceptor) Trifluoromethyl (-CF₃; moderate σ acceptor)
Hydrogen Bonding Nitro group acts as H-bond acceptor CF₃ group has limited H-bond capacity
Lipophilicity (LogP)* Higher (due to phenyl and nitro groups) Slightly lower (ethyl/methyl reduce hydrophobicity)
Molecular Weight (g/mol) ~465 (estimated) ~504 (calculated)

*Theoretical values based on substituent contributions.

Research Findings and Implications

Substituent Effects on Bioactivity

  • Nitro Group vs. Trifluoromethyl : The nitro group’s stronger electron-withdrawing nature may enhance binding to electrophilic pockets in enzymes (e.g., kinases), whereas the CF₃ group offers metabolic resistance due to fluorine’s inertness .
  • C4 Substitution : The phenyl group in the target compound likely increases π-π stacking interactions in hydrophobic protein domains, whereas ethyl/methyl groups in the analogue may improve solubility but reduce target affinity .

Crystallographic Considerations

Crystallization behavior of such compounds is influenced by hydrogen-bonding networks. Tools like SHELX have been pivotal in resolving such structures, as noted in crystallographic studies ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.